REACTION_CXSMILES
|
F[C:2](F)(F)C(O)=O.[NH:8]1[CH2:11][CH:10]([O:12][C:13]2[CH:14]=[CH:15][C:16]([Br:19])=[N:17][CH:18]=2)[CH2:9]1.C=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCl>[Br:19][C:16]1[CH:15]=[CH:14][C:13]([O:12][CH:10]2[CH2:11][N:8]([CH3:2])[CH2:9]2)=[CH:18][N:17]=1 |f:0.1,3.4|
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Name
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5-(Azetidin-3-yloxy)-2-bromo-pyridine trifluoro-acetic acid salt
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.N1CC(C1)OC=1C=CC(=NC1)Br
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Name
|
|
Quantity
|
0.58 mL
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Type
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reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0.774 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature under argon for 45 min
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (30 mL)
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×20 mL)
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Type
|
WASH
|
Details
|
The combined organic phase was washed thoroughly with brine and water
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Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)OC1CN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |